(R)-2-Amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrochloride
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Overview
Description
®-2-Amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrochloride is a chemical compound that features a bromopyridine moiety attached to an amino alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrochloride typically involves the bromination of pyridine followed by the introduction of the amino alcohol group. One common method involves the use of bromine and a suitable catalyst to brominate pyridine at the 6-position. The resulting bromopyridine is then reacted with an amino alcohol under controlled conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrochloride may involve large-scale bromination and subsequent reactions in batch or continuous flow reactors. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its bromopyridine moiety makes it a versatile intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, ®-2-Amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrochloride is investigated for its potential as a pharmacophore in the development of new drugs. Its structure allows for interactions with various biological targets, making it a candidate for drug design and development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino alcohol group can form hydrogen bonds with target molecules, while the bromopyridine moiety can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(6-bromopyridin-2-yl)ethan-1-one: This compound has a similar bromopyridine structure but lacks the amino alcohol group.
2-(6-bromo-1H-indol-1-yl)ethan-1-ol: This compound features a brominated indole moiety instead of a pyridine ring.
2-Chloro-1-(6-methylpyridin-3-yl)ethan-1-one hydrochloride: This compound has a chloro substituent and a methyl group on the pyridine ring.
Uniqueness
®-2-Amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrochloride is unique due to its combination of a bromopyridine moiety and an amino alcohol group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2R)-2-amino-2-(6-bromopyridin-2-yl)ethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O.2ClH/c8-7-3-1-2-6(10-7)5(9)4-11;;/h1-3,5,11H,4,9H2;2*1H/t5-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQDDAHBWMVVAN-XRIGFGBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(CO)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC(=C1)Br)[C@H](CO)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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